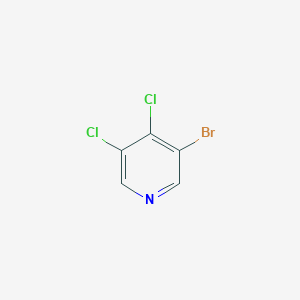

3-Bromo-4,5-dichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRODAZVOKKURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738940 | |

| Record name | 3-Bromo-4,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001056-83-2 | |

| Record name | 3-Bromo-4,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 3-Bromo-4,5-dichloropyridine: A Technical Guide for Medicinal Chemistry

Executive Summary

3-Bromo-4,5-dichloropyridine (CAS 1001056-83-2) represents a "privileged scaffold" in modern drug discovery. Its value lies not merely in its structural rigidity, but in its orthogonal reactivity profile . The presence of three distinct halogen atoms in unique electronic environments allows medicinal chemists to sequentially functionalize the pyridine ring with high regioselectivity. This guide dissects the physicochemical properties, synthetic access, and, most importantly, the "decision tree" of reactivity that makes this compound a linchpin in fragment-based drug design (FBDD).

Part 1: Identity & Physicochemical Profile

Before integrating this scaffold into a synthesis campaign, it is critical to verify the material identity. The specific substitution pattern (3,4,5) creates a unique NMR fingerprint distinct from its isomers (e.g., 2,3,5- or 2,4,5-analogs).

Key Data Table[1][2]

| Property | Specification |

| CAS Number | 1001056-83-2 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 226.89 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, MeOH; sparingly soluble in water |

| Storage | Inert atmosphere, 2-8°C (Light Sensitive) |

| SMILES | ClC1=C(Cl)C(Br)=CN=C1 |

Structural Insight: The 3,4,5-substitution pattern leaves the C2 and C6 positions open. The Nitrogen atom exerts a strong electron-withdrawing effect, particularly on the C4 position (para) and C2/C6 (ortho). The C3 and C5 positions are meta to the nitrogen and rely more on inductive effects from the halogens.

Part 2: Reactivity & Regioselectivity (The "Why")

The core utility of this compound is its ability to undergo chemoselective and regioselective transformations. A chemist can direct a nucleophile or a catalyst to a specific carbon atom by selecting the appropriate reaction conditions.

The Reactivity Hierarchy

-

Site C4 (Chlorine): The Electrophilic Hotspot (

)-

Mechanism: Nucleophilic Aromatic Substitution (

).[1][2] -

Reasoning: The C4 position is para to the pyridine nitrogen. The nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate. Furthermore, the adjacent halogens (Br at C3, Cl at C5) inductively withdraw electron density, making C4 highly electrophilic.

-

Typical Reagents: Amines, Alkoxides, Thiols.

-

-

Site C3 (Bromine): The Cross-Coupling Handle (Pd-Catalysis)

-

Mechanism: Oxidative Addition (

). -

Reasoning: The C-Br bond is weaker (lower Bond Dissociation Energy) than the C-Cl bond. In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the catalyst inserts into the C-Br bond significantly faster than the C-Cl bonds, even if C4 is more electron-deficient.

-

Typical Reagents: Boronic acids, Organozinc reagents.

-

-

Site C5 (Chlorine): The "Anchor"

-

Status: Least reactive.

-

Reasoning: It is meta to the nitrogen (poor resonance activation) and is a stronger bond than C-Br. It typically remains intact until the final stages of synthesis.

-

Visualization: The Functionalization Decision Tree

Caption: Orthogonal functionalization pathways. Path 1 exploits electronic activation at C4; Path 2 exploits bond lability at C3.

Part 3: Synthetic Protocols (The "How")

Protocol A: Regioselective at C4

Objective: Introduce an amino group at the C4 position while preserving the C3-Bromine for later steps.

-

Reagents: this compound (1.0 eq), Morpholine (1.1 eq),

(2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve this compound in anhydrous DMF (0.2 M concentration) under

. -

Add

followed by dropwise addition of Morpholine. -

Heat the reaction mixture to 60°C . Note: Do not overheat (>100°C) to avoid forcing substitution at C5 or scrambling.

-

Monitor via LC-MS. The disappearance of the starting material and appearance of the mono-substituted product (M+Morpholine-Cl) confirms the reaction.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

. -

Validation: 1H NMR will show the loss of the C4 signals (if applicable) and a shift in the C2/C6 protons due to the electron-donating amine.

-

Protocol B: Regioselective Suzuki Coupling at C3

Objective: Arylate the C3 position without disturbing the C4/C5 chlorides.

-

Reagents: this compound (1.0 eq), Phenylboronic acid (1.1 eq),

(5 mol%), -

Procedure:

-

Degas solvents (Toluene/EtOH) thoroughly with Argon for 20 mins. Critical: Oxygen poisons Pd(0) and promotes homocoupling.

-

Add the pyridine scaffold, boronic acid, and Pd catalyst to the reaction vessel.

-

Add the base solution.

-

Heat to 80°C for 4-6 hours.

-

Mechanistic Check: The oxidative addition of Pd into C-Br is faster than C-Cl. If C4-coupling is observed, lower the temperature or switch to a less electron-rich ligand.

-

Part 4: Synthesis of the Core Scaffold

If the material is not commercially available, it can be synthesized via Directed Ortho Metalation (DoM) , utilizing the "Halogen Dance" phenomenon common in pyridines.

Route: 3,4-Dichloropyridine

-

Starting Material: 3,4-Dichloropyridine.

-

Base: Lithium Diisopropylamide (LDA).

-

Conditions: THF, -78°C.

-

Mechanism: LDA removes the proton at C5 (ortho to the C4-Cl). The resulting lithiated species is quenched with a bromine source (e.g.,

or -

Yield: Typically 60-75%.

Part 5: Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (H302).

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

-

STOT-SE: Category 3 (Respiratory Irritation) (H335).

-

-

Handling: Use only in a chemical fume hood. Avoid dust formation.

-

Incompatibility: Strong oxidizing agents.[3]

References

-

Sigma-Aldrich. this compound Product Sheet. Accessed 2024.[4][5]

- Schlosser, M. (2005). The "Halogen Dance" in Pyridine Chemistry. Angewandte Chemie International Edition.

- Handy, S. T., & Zhang, Y. (2006). Guide to Regioselective Coupling in Polyhalogenated Heterocycles. Journal of Organic Chemistry. (Theoretical basis for C3 vs C4 selectivity).

-

Ambeed. Safety Data Sheet (SDS) for this compound.

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-5-chloropyridin-4-amine | C5H4BrClN2 | CID 34176492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-depth Technical Guide to 3-Bromo-4,5-dichloropyridine

Introduction

3-Bromo-4,5-dichloropyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its pyridine core, substituted with bromine and chlorine atoms, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside practical insights into its handling, analysis, and potential applications for researchers, scientists, and professionals in drug development and agrochemical research. The strategic placement of the halogen atoms influences the electronic properties of the pyridine ring, making it a valuable intermediate for introducing this scaffold into a variety of molecular frameworks.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application in synthetic chemistry. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 1001056-83-2 | [1] |

| Molecular Formula | C₅H₂BrCl₂N | [2] |

| Molecular Weight | 226.89 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | 232.9 ± 35.0 °C at 760 mmHg (Predicted) | |

| Density | Data not available | |

| Solubility | Data not available | |

| Purity | Typically ≥97% | |

| InChI | InChI=1S/C5H2BrCl2N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| InChIKey | YPRODAZVOKKURG-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=C(C=N1)Br)Cl)Cl | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While specific spectral data is not widely published, a vendor mentions the availability of NMR, HPLC, LC-MS, and UPLC data.[1] Theoretical and experimental data for similar halogenated pyridines can provide an indication of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak, which is a key identifier for this compound.

Handling, Storage, and Safety

Safety Precautions

This compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Storage

It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Conflicting storage temperature recommendations of 2-8°C and room temperature exist, so storing at the lower temperature range is advisable for long-term stability.

Experimental Protocols

Representative Purification Protocol: Recrystallization

The choice of solvent for recrystallization is critical and must be determined experimentally. A common approach for similar compounds involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or a mixture) to find a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Representative Analytical Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for assessing the purity and confirming the identity of this compound.[5][6]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions (Illustrative):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

-

Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum for the characteristic molecular ion cluster and fragmentation pattern.

Applications in Research and Development

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[7] The bromine and chlorine substituents on the pyridine ring of this compound can be selectively manipulated through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, making it a valuable precursor for the synthesis of novel compounds in:

-

Pharmaceuticals: The pyridine scaffold is a common feature in many approved drugs. Halogenated pyridines are used to synthesize compounds with potential applications as anti-cancer, anti-inflammatory, and anti-viral agents.[7]

-

Agrochemicals: This class of compounds serves as a building block for the development of new herbicides, insecticides, and fungicides.[7] The halogen substituents can enhance the efficacy and modulate the properties of the final active ingredient.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of a derivative using this compound as a starting material.

Caption: A generalized workflow from synthesis to final product characterization.

Conclusion

This compound is a valuable halogenated pyridine intermediate with significant potential in synthetic chemistry, particularly in the fields of drug discovery and agrochemical development. While there are gaps in the publicly available physical and spectral data for this specific compound, this guide provides a foundational understanding of its properties, safe handling procedures, and typical analytical and synthetic workflows based on closely related structures. As research involving this compound expands, it is anticipated that a more complete dataset will become available, further enabling its application in the synthesis of novel and impactful molecules.

References

-

AWS (2016). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Available at: [Link]

-

PubChem (n.d.). 3-Bromo-4-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN104945116B.

-

Organic Syntheses (n.d.). 3-bromo-4-aminotoluene. Available at: [Link]

-

PubChem (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry (2017). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]

-

PubChem (n.d.). 3-Bromo-2,5-dichloropyridine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

ResearchGate (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Available at: [Link]

-

Shimadzu (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Available at: [Link]

-

Animal Health Laboratory (2019). GC/MS-LC/MS multi-residue method. Available at: [Link]

-

ResearchGate (2025). Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. Available at: [Link]

-

National Center for Biotechnology Information (2023). Excited-State Dynamics of Bis(tetraethylammonium) Di-µ-bromo-dibromodicuprate(I) Thin Films. Available at: [Link]

-

Acta Poloniae Pharmaceutica (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

-

EURL-Pesticides (2014). Analysis of Fumigants in Cereals and Dry Fruits Applying GC-MS/MS. Available at: [Link]

-

PubChem (n.d.). 3,5-Dibromo-4-chloropyridine. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting Information for. Available at: [Link]

-

MDPI (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Available at: [Link]

-

ResearchGate (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]

-

National Center for Biotechnology Information (2021). GC–MS Analysis, Molecular Docking and Pharmacokinetic Properties of Phytocompounds from Solanum torvum Unripe Fruits and Its Effect on Breast Cancer Target Protein. Available at: [Link]

-

MDPI (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Available at: [Link]

-

IOSR Journal of Pharmacy (2020). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

-

ResearchGate (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Available at: [Link]

-

PubChem (n.d.). 3-Bromo-2,5-difluoropyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 1001056-83-2|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 3-Bromo-4,5-dichloropyridine for Advanced Synthesis

Abstract

This technical guide offers an in-depth exploration of 3-Bromo-4,5-dichloropyridine, a halogenated pyridine derivative of significant interest in contemporary chemical synthesis. The document details its chemical and physical characteristics, outlines established synthetic methodologies, and provides a thorough analysis of its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Designed for researchers, chemists, and professionals in the field of drug development, this guide combines theoretical principles with practical, field-tested protocols. All information is substantiated by authoritative scientific sources to ensure accuracy and reliability, empowering users to effectively harness the synthetic potential of this versatile chemical building block.

Introduction: The Strategic Importance of this compound in Modern Chemistry

Halogenated pyridines are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their distinct electronic properties and capacity to undergo a variety of chemical transformations make them indispensable intermediates for creating complex molecular structures. Among these, this compound is notable for its trifunctional nature, possessing three halogen atoms that can be selectively targeted in sequential chemical reactions. This regioselective reactivity provides a significant strategic advantage, enabling the controlled and precise introduction of diverse functional groups.

The pyridine core is a well-established scaffold in medicinal chemistry, forming the basis of numerous approved pharmaceutical agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can improve the solubility and potential for ionic interactions with biological targets. The specific placement of bromo and chloro substituents in this compound modifies its electronic and steric characteristics, thereby influencing its reactivity and the biological properties of its derivatives. This guide aims to furnish the essential knowledge and practical methods for the proficient utilization of this potent synthetic tool.

Physicochemical Properties and Structural Characterization

A comprehensive understanding of a compound's physical and chemical properties is crucial for its safe and effective application in research and synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrCl₂N | [2] |

| Molecular Weight | 226.89 g/mol | [2][3] |

| Appearance | Solid | [2] |

| CAS Number | 1001056-82-2 | [2] |

| Purity | 97% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be accomplished through several synthetic pathways. The selection of a particular method is often influenced by factors such as the desired scale of production, purity requirements, and the availability of starting materials. A common laboratory-scale synthesis is detailed below.

Laboratory-Scale Synthetic Protocol

A practical synthesis of substituted pyridines often involves the bromination of an appropriate precursor. For instance, a method for synthesizing 5-Bromo-2,4-dichloropyridine starts with 2-amino-4-chloropyridine, which undergoes bromination to form a key intermediate.[4] This intermediate is then subjected to diazotization and chlorination to yield the final product.[4] This approach is noted for its high yield and the use of readily available, less hazardous reagents, making it suitable for larger-scale production.[4]

A Generalized Bromination Protocol:

-

Reaction Setup : The starting pyridine derivative is dissolved in a suitable solvent, such as dichloromethane, and cooled to 0°C.

-

Brominating Agent Addition : A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise to the cooled solution while stirring.

-

Reaction Monitoring : The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification : Once the reaction is complete, the solvent is removed, and the crude product is purified through extraction and recrystallization to yield the desired brominated pyridine.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, particularly in palladium-catalyzed cross-coupling reactions.[5] The carbon-bromine bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bonds, which allows for regioselective functionalization.[6]

Regioselective Cross-Coupling Reactions

The ability to selectively functionalize one position of a di- or tri-halogenated heterocycle is a powerful tool in organic synthesis. Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings are instrumental in this regard.[5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1001056-83-2 [sigmaaldrich.com]

- 3. 3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Safety Guide to 3-Bromo-4,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogy in Chemical Safety Assessment

Therefore, this guide has been constructed based on the principles of structural analogy and the precautionary principle. We will synthesize data from closely related brominated and chlorinated pyridines to build a robust safety framework. The underlying scientific rationale is that the toxicological and hazardous properties of a chemical are fundamentally linked to its structure and functional groups. By examining validated SDS information for analogues like 3-Bromo-2,5-dichloropyridine, 4-Bromo-3,5-dichloropyridine, and 3,5-Dibromopyridine, we can extrapolate a reliable and conservative safety profile for 3-Bromo-4,5-dichloropyridine. This document serves as an in-depth, field-proven guide to handling this compound with the highest degree of safety.

Section 1: Hazard Profile Synthesis

The primary hazards associated with halogenated pyridines are consistent across various analogues, pointing to a probable hazard profile for this compound. The data strongly suggests that this compound should be treated as harmful and irritant.

Anticipated GHS Classification

Based on the classifications of its structural analogues, this compound is anticipated to be hazardous. A composite of hazard statements (H-statements) from related molecules provides a conservative safety approach.

Table 1: Comparative GHS Hazard Classifications of Structural Analogues

| Compound | H302: Harmful if swallowed | H312/H315: Harmful in contact with skin / Causes skin irritation | H319: Causes serious eye irritation | H332/H335: Harmful if inhaled / May cause respiratory irritation |

| 3-Bromo-2,5-dichloropyridine | ✔[3][4] | ✔[3][4] | ✔[3][4] | ✔[3][4] |

| 4-Bromo-3,5-dichloropyridine | ✔[5] | ✔[5] | ✔[5] | ✔[5] |

| 3,5-Dibromopyridine | ✔[6] | ✔[6] | ✔[6] | ✔[6] |

| 3-Bromo-5-chloro-4-methylpyridine | ✔[7] | ✔[7] | ✔[7] | ✔[7] |

Signal Word: Warning [3][6][7]

The causality behind these classifications lies in the reactivity of the pyridine ring, enhanced by the electron-withdrawing effects of the halogen substituents. These functional groups can interact with biological macromolecules, leading to irritation and toxicity. Therefore, it is imperative to handle this compound as a substance that is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation .[3][5][6]

Section 2: Prudent Handling and Engineering Controls

A proactive approach to safety prioritizes minimizing exposure through robust handling protocols and engineering controls. The principle of "As Low As Reasonably Practicable" (ALARP) should be the guiding philosophy.

The Hierarchy of Controls

Effective risk mitigation is not solely reliant on Personal Protective Equipment (PPE). A multi-layered approach, starting with the most effective measures, is crucial.

Caption: Hierarchy of controls for risk mitigation.

Core Handling Protocol

This protocol is a self-validating system designed to ensure user safety during the handling of this compound.

-

Preparation and Environment :

-

All handling of solid and solution forms of the compound must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.[8]

-

Ensure that an emergency eyewash station and safety shower are unobstructed and in close proximity to the workstation.[9]

-

Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[3][9][10]

-

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.

-

Hand Protection : Double-gloving is mandatory. An inner nitrile glove followed by an outer layer of chemical-resistant gloves (e.g., butyl rubber) provides robust protection.[8] Discard gloves immediately upon contamination.

-

Body Protection : A flame-retardant lab coat is required.[3] For larger quantities, a chemical-resistant apron is recommended.

-

-

Procedural Discipline :

Section 3: Emergency Response and First Aid

Rapid and correct response to an exposure is critical. The following procedures are based on established protocols for hazardous chemical exposure.[12]

Exposure Workflow

Caption: Emergency response workflow for exposure.

Detailed First-Aid Measures

-

If Inhaled : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[11][12]

-

Following Skin Contact : Immediately take off all contaminated clothing.[3][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[13] If skin irritation persists, get medical advice.[5][6]

-

Following Eye Contact : Rinse cautiously and thoroughly with pure water for at least 15 minutes, making sure to rinse under the eyelids.[3][6] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[9]

-

Following Ingestion : Do NOT induce vomiting.[11] Rinse the mouth with water.[3][6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][11]

Section 4: Physicochemical and Reactivity Data

Understanding the physical properties and chemical stability of a compound is fundamental to its safe storage and handling. The data below is extrapolated from its closest structural analogues.

Table 2: Physicochemical Properties of Analogous Halogenated Pyridines

| Property | 3-Bromo-2,5-dichloropyridine | 3-Bromo-4-chloropyridine |

| Molecular Formula | C₅H₂BrCl₂N[14] | C₅H₃BrClN[1] |

| Molecular Weight | 226.88 g/mol [4][14] | 192.44 g/mol [15] |

| Physical State | Solid (White or cream-colored powder)[3] | Data not available |

| Melting Point | 37.0 to 41.0 °C[3][14] | Data not available |

| Boiling Point | 239 °C at 760 mmHg[3] | Data not available |

| Flash Point | 98.3 °C[3] | Data not available |

Stability and Reactivity

-

Reactivity : The compound is expected to be stable under normal laboratory conditions.[9]

-

Conditions to Avoid : Avoid dust formation, excess heat, and sources of ignition.[3][10][13]

-

Incompatible Materials : Keep away from strong oxidizing agents and strong acids.[9]

-

Hazardous Decomposition Products : Upon combustion, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[9]

Section 5: Disposal Considerations

All waste materials must be handled as hazardous waste.

-

Product Disposal : The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not allow the chemical to enter drains.[3][9]

-

Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

References

-

SAFETY DATA SHEET BROMICIDE® GRANULES (US) - AWS.

-

3 - SAFETY DATA SHEET.

-

3-BROMO-2,5-DICHLOROPYRIDINE SDS, 138006-41-4 Safety Data Sheets - ECHEMI.

-

3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem.

-

3,5-Dibromopyridine - Jubilant Ingrevia.

-

4 - SAFETY DATA SHEET.

-

3-Bromo-2,5-dichloropyridine 138006-41-4 - TCI Chemicals.

-

3-Bromo-4-chloropyridine - Chem-Impex.

-

3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596 - PubChem.

-

3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

Personal protective equipment for handling 3,5-DiBr-PAESA - Benchchem.

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC.

-

1001056-83-2|this compound|BLD Pharm.

-

Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1001056-83-2|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-2,5-dichloropyridine | C5H2BrCl2N | CID 12901596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.es [fishersci.es]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. 3-Bromo-2,5-dichloropyridine | 138006-41-4 | TCI AMERICA [tcichemicals.com]

- 15. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Bromo-4,5-dichloropyridine: A Technical Guide

Introduction

3-Bromo-4,5-dichloropyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its chemical identity and purity. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide offers field-proven, step-by-step protocols for acquiring this data, rooted in the principles of scientific integrity and experimental causality.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is predicted to be simple, consisting of two distinct signals corresponding to the two aromatic protons.

Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.6 | Singlet | 1H | H-2 |

| ~ 8.8 | Singlet | 1H | H-6 |

Causality of Predictions: The chemical shifts of the two protons on the pyridine ring are influenced by the electronegativity of the nitrogen atom and the three halogen substituents. The deshielding effect of the adjacent nitrogen and halogens will cause the protons to resonate at a relatively high chemical shift (downfield). The proton at the 6-position is anticipated to be slightly further downfield than the proton at the 2-position due to the cumulative electron-withdrawing effects of the adjacent chlorine and bromine atoms. Due to the substitution pattern, no significant proton-proton coupling is expected, leading to two singlets.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the acquisition of a high-resolution ¹H NMR spectrum for this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.[1][2]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which can serve as a convenient internal reference.[3]

-

Gently agitate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.[3][4]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.

-

Acquire the ¹H NMR spectrum.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants (if any).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 120 - 125 | C-3 |

| ~ 130 - 135 | C-5 |

| ~ 140 - 145 | C-4 |

| ~ 150 - 155 | C-2 |

| ~ 155 - 160 | C-6 |

Causality of Predictions: The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached and neighboring atoms. The carbons directly bonded to the electronegative halogens (C-3, C-4, and C-5) will be significantly deshielded and appear at higher chemical shifts. The presence of the nitrogen atom will also deshield the adjacent carbons (C-2 and C-6). The carbon attached to bromine (C-3) is expected to be at a lower chemical shift compared to those attached to chlorine due to the "heavy atom effect" of bromine.[5]

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in sample concentration and acquisition parameters.

1. Sample Preparation:

-

For ¹³C NMR, a higher concentration is generally required due to the low natural abundance of the ¹³C isotope.[1][2] Use approximately 20-30 mg of this compound.

-

Follow the same dissolution and filtration steps as for ¹H NMR, using CDCl₃ as the solvent.

2. Instrument Setup and Data Acquisition:

-

Insert the sample into the spectrometer, lock, and shim as described for ¹H NMR.

-

Select a ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the acquisition parameters. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

3. Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent signal (CDCl₃ triplet centered at δ 77.16 ppm).

-

Analyze the chemical shifts of the observed signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

| m/z | Relative Abundance | Assignment |

| 225, 227, 229 | High | [M]⁺ (Molecular Ion Cluster) |

| 190, 192, 194 | Moderate | [M - Cl]⁺ |

| 146, 148 | Moderate | [M - Br]⁺ |

| 111, 113 | Moderate | [M - Br - Cl]⁺ |

Causality of Predictions: The molecular ion peak will appear as a cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] The most abundant peak in the molecular ion cluster will correspond to the ion containing the most abundant isotopes. Fragmentation is expected to occur through the loss of halogen atoms. The loss of a chlorine atom will result in a fragment ion cluster, as will the loss of a bromine atom. Further fragmentation can lead to the loss of both a bromine and a chlorine atom.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

1. Sample Introduction:

-

For solid samples, a direct insertion probe is typically used.[7]

-

A small amount of the solid this compound is placed in a capillary tube.

-

The capillary tube is inserted into the probe, which is then introduced into the ion source of the mass spectrometer through a vacuum lock.

2. Ionization and Analysis:

-

The sample is vaporized by heating the probe.[7]

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

3. Data Interpretation:

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion cluster to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1450 | Medium | C=C and C=N ring stretching |

| 1200 - 1000 | Strong | C-Cl stretch |

| 800 - 600 | Strong | C-Br stretch |

Causality of Predictions: The IR spectrum of this compound is expected to be dominated by vibrations of the pyridine ring and the carbon-halogen bonds. The weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. The medium intensity bands in the 1600-1450 cm⁻¹ region are typical for the C=C and C=N stretching vibrations of the pyridine ring.[9][10][11] The strong absorptions in the fingerprint region, between 1200 cm⁻¹ and 600 cm⁻¹, will be due to the C-Cl and C-Br stretching vibrations.

Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal sample preparation.[12][13]

1. Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

2. Data Processing and Interpretation:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. organomation.com [organomation.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4,5-dichloropyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4,5-dichloropyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this halogenated pyridine derivative. The principles and methodologies discussed herein are foundational for the structural elucidation and quality control of heterocyclic compounds vital to pharmaceutical and materials science.

Introduction: The Significance of Halogenated Pyridines and NMR Spectroscopy

This compound is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Halogenated pyridines serve as versatile building blocks for creating complex molecular architectures due to their susceptibility to various cross-coupling reactions. The precise characterization of these molecules is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the structure of organic molecules in solution.[1][2][3] Specifically, ¹H NMR provides detailed information about the electronic environment of protons, their connectivity, and spatial relationships within a molecule.[4][5] For a molecule like this compound, ¹H NMR is the definitive method for confirming the substitution pattern on the pyridine ring.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is defined by the chemical shifts of its two aromatic protons and the scalar coupling between them. Understanding the influence of the nitrogen atom and the three halogen substituents is key to predicting the spectral appearance.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene protons.[6] The effect is most pronounced at the α-positions (C2 and C6) and less so at the β (C3 and C5) and γ (C4) positions.[7]

Substituent Effects of Halogens

Halogens exert both inductive and resonance effects on the chemical shifts of aromatic protons.

-

Inductive Effect: As electronegative atoms, bromine and chlorine withdraw electron density through the sigma bonds, deshielding nearby protons and shifting their signals downfield.[8]

-

Resonance Effect: Halogens can donate a lone pair of electrons into the π-system of the ring, which would shield the protons (an upfield shift). However, for halogens, the inductive effect typically dominates.

In this compound, the protons at C2 and C6 are influenced by these competing effects. The proton at C2 is ortho to the bromine at C3 and meta to the chlorine at C5. The proton at C6 is meta to the chlorine at C4 and para to the bromine at C3. The cumulative electron-withdrawing nature of the three halogens is expected to shift both proton signals significantly downfield.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of related substituted pyridines and general principles of NMR, we can predict the characteristics of the ¹H NMR spectrum of this compound.

-

H-2 Signal: This proton is adjacent to the nitrogen atom and ortho to the bromine atom. The strong deshielding from the nitrogen and the inductive effect of the ortho-bromine will cause this proton to appear at a very low field.

-

H-6 Signal: This proton is also adjacent to the nitrogen atom but is further from the other halogen substituents. It will also be significantly deshielded by the nitrogen.

The two protons, H-2 and H-6, will exhibit spin-spin coupling. In pyridine systems, the coupling constant between protons at positions 2 and 6 is typically small, a long-range meta-coupling (⁴J). The expected multiplicity for both signals will be a doublet, provided no other couplings are resolved.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The acquisition of a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters. This protocol is designed to be a self-validating system for obtaining reliable data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the this compound sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with different solubility profiles, other solvents like DMSO-d₆ or Acetone-d₆ can be used. A comprehensive list of chemical shifts for common laboratory solvents can serve as a useful reference.[9][10]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on modern NMR spectrometers.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[5]

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters (400 MHz Spectrometer)

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a moderately concentrated sample. |

| Acquisition Time (AQ) | ~4 seconds | Ensures high digital resolution to resolve fine coupling patterns. |

| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, leading to accurate integration. |

| Spectral Width (SW) | 20 ppm | A wide spectral window to ensure all signals are captured. |

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Spectral Analysis and Interpretation

The spectrum is expected to show two signals in the aromatic region, each integrating to one proton.

-

Signal A (H-2): Predicted to be a doublet at a lower field (higher ppm) due to the proximity to the electronegative nitrogen and the ortho-bromine substituent.

-

Signal B (H-6): Predicted to be a doublet at a relatively higher field (lower ppm) compared to H-2.

The splitting pattern of both signals as doublets arises from the meta-coupling (⁴J) between H-2 and H-6.

Hypothetical ¹H NMR Data Table

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| A | 8.5 - 8.7 | Doublet (d) | ~2.0 - 3.0 | 1H | H-2 |

| B | 8.3 - 8.5 | Doublet (d) | ~2.0 - 3.0 | 1H | H-6 |

Visualization of Molecular Structure and Couplings

A visual representation of the molecular structure and the through-bond coupling pathways can aid in understanding the ¹H NMR spectrum.

Caption: Molecular structure of this compound showing the through-bond path for the ⁴J meta-coupling between H-2 and H-6.

Troubleshooting and Advanced Considerations

-

Signal Broadening: The proximity of the protons to the quadrupolar nitrogen nucleus can sometimes lead to signal broadening. This can be mitigated by acquiring the spectrum at a slightly elevated temperature.

-

Solvent Effects: The choice of solvent can subtly influence the chemical shifts of the protons. Aromatic solvents like benzene-d₆ can induce significant changes due to anisotropic effects and should be used with caution if comparing spectra.[11]

-

Complex Coupling Patterns: In some cases, long-range couplings to the halogen nuclei might be observable, leading to more complex splitting patterns. However, these are typically not resolved in standard ¹H NMR spectra.

Conclusion

The ¹H NMR spectrum of this compound, while simple in its appearance with two doublets, provides a wealth of information about the electronic structure of the molecule. A thorough understanding of the substituent effects and coupling constants is crucial for the unambiguous assignment of the signals and the confirmation of the compound's identity. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, ensuring the scientific integrity of research and development involving this important chemical entity.

References

- American Chemical Society. (2022). Pd(II)

- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

- Chemistry LibreTexts. (2021). 6.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- KPU Pressbooks. 6.5 NMR Theory and Experiment – Organic Chemistry I.

- MSU Chemistry. NMR Spectroscopy.

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- Wikipedia. Nuclear magnetic resonance spectroscopy.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. epfl.ch [epfl.ch]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Mass Spectrometry Characterization of 3-Bromo-4,5-dichloropyridine

Executive Summary

3-Bromo-4,5-dichloropyridine (C₅H₂BrCl₂N) represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where regioselectivity is dictated by the distinct halogen leaving groups.

This guide provides a definitive technical workflow for the mass spectrometric (MS) characterization of this molecule. Unlike simple organics, the presence of a mixed halogen system (Br/Cl₂) creates a complex isotopic signature that serves as the primary identification fingerprint. This document details the physicochemical basis of this signature, optimal instrumentation parameters (GC-MS vs. LC-MS), and a self-validating fragmentation analysis protocol.

Physicochemical Profile & Isotopic Signature

The mass spectrum of this compound is dominated by its isotopic cluster rather than a single molecular ion peak. Understanding this cluster is non-negotiable for accurate identification.

The "Fingerprint" Calculation

The molecule contains one Bromine atom (

Theoretical Abundance Calculation:

Using the polynomial expansion

| Ion | m/z (Nominal) | Isotope Composition | Relative Abundance (Calculated) | Normalized Intensity |

| M | 225 | 0.281 | 60% | |

| M+2 | 227 | 0.469 | 100% (Base) | |

| M+4 | 229 | 0.219 | 46% | |

| M+6 | 231 | 0.031 | 7% |

Diagnostic Insight: The M+2 peak (m/z 227) is the most intense, creating a distinct "hump" distribution. Any deviation from this 60:100:46 ratio indicates interference or an incorrect assignment.

Instrumentation & Method Development

Given the compound's moderate polarity and thermal stability (BP ~232°C), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for raw material qualification. LC-MS (ESI+) is reserved for trace analysis in polar reaction matrices.

GC-MS Method Parameters (Standard Protocol)

| Parameter | Setting | Rationale |

| Column | Rtx-5MS or DB-5 (30m x 0.25mm, 0.25µm) | Non-polar phase minimizes tailing for basic pyridines. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution of isomers. |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp prevents peak broadening; elutes ~8-10 min. |

| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for reproducible fragmentation libraries. |

| Scan Range | m/z 40 – 300 | Captures molecular cluster and low-mass pyridine fragments. |

LC-MS Considerations

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase Modifier: 0.1% Formic Acid is mandatory . Pyridines are weak bases; without acidification, ionization efficiency (

) is poor. -

Observation: Look for the

cluster at m/z 226, 228, 230, 232.

Fragmentation Mechanisms (EI)

The fragmentation of this compound under EI conditions follows a logical dissociation pathway driven by bond dissociation energies (C-Br < C-Cl) and the stability of the pyridine ring.

Primary Pathways

-

Molecular Ion Formation: The radical cation

(m/z 225/227/229) is stable and prominent. -

Loss of Bromine (Primary): The C-Br bond is the weakest. Homolytic cleavage yields the

cation (dichloropyridinyl cation).-

Observation: Cluster shifts to m/z 146/148/150 (Cl₂ pattern: 9:6:1).

-

-

Loss of Chlorine (Secondary): Loss of Cl radical is less favorable but observed.

-

Observation: Cluster shifts to m/z 190/192/194 (BrCl pattern).

-

-

Ring Fragmentation: Loss of HCN from the pyridinyl cation (typical of N-heterocycles) usually occurs after halogen loss.

Pathway Visualization

Figure 1: Electron Ionization (EI) fragmentation pathway.[1] The loss of Bromine is the dominant primary channel due to weaker bond strength relative to Chlorine.

Experimental Protocol: Self-Validating Workflow

This protocol includes "Checkpoints" to ensure data integrity during acquisition.

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) or Methanol (HPLC grade).

-

Note: Avoid Acetone (can form imines with trace amine impurities).

-

-

Dilution: Dilute 10 µL of stock into 990 µL solvent (10 ppm final concentration).

-

Filtration: Filter through 0.2 µm PTFE syringe filter to protect the GC liner.

Step 2: System Suitability (The Checkpoint)

Before running the sample, inject a blank solvent.

-

Requirement: No peaks >1% of expected analyte height at retention time ~9 min.

-

Tuning: Ensure MS tune (PFTBA) shows correct isotope ratios for m/z 69, 219, 502.

Step 3: Data Acquisition & Analysis

-

Inject 1 µL in Split mode (10:1 or 20:1) to prevent detector saturation.

-

Data Processing Logic:

-

Extract Ion Chromatogram (EIC): Plot m/z 227 (Base Peak).

-

Spectrum Averaging: Average the spectra across the peak width (subtract background from peak start/end).

-

Isotope Match: Compare observed ratios to the theoretical table in Section 2.1.

-

Fragment Confirmation: Verify presence of m/z 146 (Loss of Br).

-

Decision Tree for Impurity Profiling

Figure 2: Analytical decision tree for confirming identity based on retention time (RT) and isotopic fidelity.

References

-

Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from [2][3]

-

Scientific Instrument Services (SIS). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [4]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Halides and Aromatics). Retrieved from

-

National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from

Sources

A Technical Guide to 3-Bromo-4,5-dichloropyridine for Advanced Chemical Synthesis

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in countless bioactive molecules. Among the vast array of functionalized pyridines, 3-Bromo-4,5-dichloropyridine (CAS No. 1001056-83-2) has emerged as a particularly valuable and versatile building block. Its trifunctional nature, presenting three distinct halogen atoms on the pyridine ring, offers medicinal and process chemists a powerful tool for regioselective elaboration, enabling the rapid construction of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the commercial supplier landscape, critical quality control parameters, safe handling protocols, and its strategic applications in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors. The insights provided herein are grounded in established chemical principles and aim to empower scientists to effectively source, qualify, and utilize this key intermediate in their research and development endeavors.

Commercial Supplier Landscape: Sourcing and Procurement

The reliable supply of high-purity starting materials is a critical first step in any synthetic campaign. This compound is readily available from a range of commercial suppliers, from large global distributors to more specialized building block providers. When selecting a supplier, it is imperative to consider not only price but also purity, available quantities, and the quality of accompanying documentation, such as the Certificate of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers for this compound:

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | AMBH2D6F4031, CIAH987F5124, BL3H1F1C6A7B, ENAH38A2BC4C, FLUH99C87294 | Typically ≥97% | 1g, 5g, 25g, Custom |

| BLD Pharmatech | BD146955 | ≥97% | 1g, 5g, 10g, 25g |

| CymitQuimica | IN-DA0000YE | 97%[1] | 100mg, 250mg, 1g, 5g, 25g[1] |

| ChemicalBook | CB72547596 | Varies by supplier | Varies by supplier[1] |

| Ambeed, Inc. | AMBH2D6F4031 | 97% | 1g, 5g, 25g |

Note: This table is not exhaustive and is intended to provide a representative sample of the market. Availability and product specifications are subject to change and should be verified directly with the supplier.

Technical Specifications and Quality Control: A Self-Validating System

Ensuring the identity and purity of this compound is paramount to the success and reproducibility of subsequent synthetic transformations. A comprehensive quality control (QC) workflow should be employed to validate incoming material. This workflow serves as a self-validating system, where orthogonal analytical techniques provide a holistic assessment of the material's quality.

A typical QC workflow is outlined in the diagram below:

Caption: A typical quality control workflow for incoming this compound.

Experimental Protocols for Quality Control

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is the most powerful technique for unambiguous structure confirmation.

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy (400 MHz): The spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the solvent.

-

Predicted Shifts: Due to the electron-withdrawing nature of the chlorine and bromine atoms, the proton signals will be downfield, likely in the range of δ 8.0-9.0 ppm.

-

-

¹³C NMR Spectroscopy (100 MHz): The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring.[2] The carbons bearing halogens will exhibit characteristic chemical shifts.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

GC-MS is an excellent method for assessing purity and identifying any volatile impurities.[3][4]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C (hold for 2 minutes), ramp at 10 °C/min to 250 °C (hold for 5 minutes).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

-

Data Analysis: Purity is typically determined by the area percent method. The mass spectrum should show a clear molecular ion peak (m/z ~225, 227, 229, 231, considering isotopic distribution of Br and Cl) and a fragmentation pattern consistent with the structure.

3. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

Reversed-phase HPLC is a complementary technique to GC-MS, particularly useful for identifying non-volatile impurities.[3][5]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 254 nm.

-

-

Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.

Handling, Storage, and Safety

As a halogenated heterocyclic compound, this compound requires careful handling. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[6]

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation Mark)

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask or respirator should be used if handling large quantities or if dust is generated.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.

-

Incompatible Materials: Strong oxidizing agents and strong acids.[7]

Applications in Research and Development

The strategic placement of three halogen atoms with differing reactivities makes this compound a highly valuable intermediate for constructing complex molecules through selective cross-coupling reactions. The C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) than the C-Cl bonds, allowing for sequential functionalization.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds.[8][9] The more reactive C-Br bond at the 3-position can be selectively coupled with an aryl or heteroaryl boronic acid, leaving the two C-Cl bonds intact for subsequent transformations.[10]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds.[11][12][13] The C-Br bond can be selectively aminated, introducing a key pharmacophore into the molecule.

Case Study: Synthesis of p38 MAP Kinase Inhibitors

This compound is an important precursor in the synthesis of certain classes of p38 MAP kinase inhibitors, which are therapeutic targets for inflammatory diseases.[14][15] A generalized synthetic strategy is depicted below.

Caption: A generalized synthetic pathway to p38 MAP kinase inhibitors utilizing this compound.

This sequential cross-coupling strategy allows for the modular and efficient assembly of the final drug candidate. The initial Suzuki coupling introduces a key aryl moiety, followed by a Buchwald-Hartwig amination to install a crucial side chain that often interacts with the hinge region of the kinase.

Procurement and Supplier Qualification Strategy

For researchers in drug development, a robust strategy for procuring and qualifying starting materials is essential for ensuring the quality and consistency of their results.

The following diagram outlines a logical workflow for selecting and qualifying a supplier for this compound:

Caption: A decision workflow for qualifying a commercial supplier of this compound.

Causality Behind the Workflow:

-

Initial Screening (CoA and Pricing): The Certificate of Analysis provides the supplier's own data on the material's purity and identity. This, combined with pricing and availability, allows for an initial filtering of potential suppliers.

-

In-House Validation (The Trustworthiness Pillar): Never rely solely on the supplier's CoA. Requesting a sample for in-house analytical testing is a critical step. This self-validation ensures that the material meets your specific quality standards and that the supplier's claims are accurate. This step builds trustworthiness in the supplier.

-

Orthogonal Testing: Employing multiple analytical techniques (NMR for structure, GC-MS and HPLC for purity) provides a comprehensive and robust assessment of the material's quality, minimizing the risk of downstream failures in your synthesis.

By following this structured approach, researchers can confidently source high-quality this compound, laying a solid foundation for their synthetic endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Practical Synthesis of Naphthyridone p38 MAP Kinase Inhibitor MK-0913. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Typical 1H and 13C NMR Chemical Shifts. Retrieved from [Link]

-

chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-